molecular formula C14H11BrN2O3 B11708105 N-(4-bromo-2-methylphenyl)-3-nitrobenzamide

N-(4-bromo-2-methylphenyl)-3-nitrobenzamide

Cat. No.: B11708105
M. Wt: 335.15 g/mol
InChI Key: IPBGJKVWMMRRGB-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-3-nitrobenzamide is an organic compound with a complex structure that includes a bromine atom, a methyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-3-nitrobenzamide typically involves a multi-step process. One common method starts with the bromination of 2-methylaniline to produce 4-bromo-2-methylaniline . This intermediate is then subjected to nitration to introduce the nitro group, forming 4-bromo-2-methyl-3-nitroaniline . Finally, the amine group is acylated with benzoyl chloride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine or nitro group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like sodium methoxide or Grignard reagents are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and the benzamide core also play a role in its activity by influencing its binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2-methylphenyl)-3-nitrobenzamide is unique due to the presence of both a bromine atom and a nitro group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H11BrN2O3

Molecular Weight

335.15 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-3-nitrobenzamide

InChI

InChI=1S/C14H11BrN2O3/c1-9-7-11(15)5-6-13(9)16-14(18)10-3-2-4-12(8-10)17(19)20/h2-8H,1H3,(H,16,18)

InChI Key

IPBGJKVWMMRRGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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